molecular formula C9H4F3NO3 B3031083 5-Nitro-3-(trifluoromethyl)benzofuran CAS No. 1394319-44-8

5-Nitro-3-(trifluoromethyl)benzofuran

Cat. No.: B3031083
CAS No.: 1394319-44-8
M. Wt: 231.13
InChI Key: PBHAMMPIQGIJKL-UHFFFAOYSA-N
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Description

5-Nitro-3-(trifluoromethyl)benzofuran is a chemical compound belonging to the benzofuran family, characterized by the presence of a nitro group and a trifluoromethyl group attached to the benzofuran ring. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structural features of this compound make it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-(trifluoromethyl)benzofuran typically involves the nitration of 3-(trifluoromethyl)benzofuran. This process can be achieved through the reaction of 3-(trifluoromethyl)benzofuran with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-3-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Nitro-3-(trifluoromethyl)benzofuran has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combined presence of both nitro and trifluoromethyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-nitro-3-(trifluoromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)7-4-16-8-2-1-5(13(14)15)3-6(7)8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHAMMPIQGIJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276979
Record name Benzofuran, 5-nitro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394319-44-8
Record name Benzofuran, 5-nitro-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran, 5-nitro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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